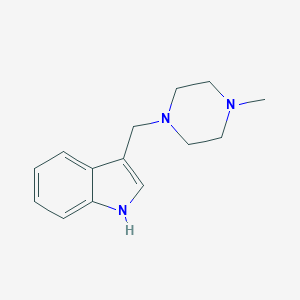

3-((4-methylpiperazin-1-yl)methyl)-1H-indole

描述

属性

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-16-6-8-17(9-7-16)11-12-10-15-14-5-3-2-4-13(12)14/h2-5,10,15H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWXBMKGZWALKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280960 | |

| Record name | 3-[(4-methylpiperazin-1-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5444-91-7 | |

| Record name | NSC19217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(4-methylpiperazin-1-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Chlorinated Indole Intermediate

The reaction begins with the coupling of 2,4-dichloropyrimidine and 1-methylindole in ethylene glycol dimethyl ether under AlCl₃ catalysis. Heating at 80°C for 2 hours yields a chloropyrimidine-indole adduct (55% yield). While this step primarily generates a pyrimidine-linked indole, analogous methods apply to direct alkylation of indole’s C3 position.

Piperazine Alkylation

The chlorinated intermediate reacts with 4-methylpiperazine in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (60–80°C). This nucleophilic displacement introduces the methylpiperazine group, forming the target compound. Optimization studies suggest that adding catalytic KI enhances reactivity by facilitating halide exchange.

Reductive Amination Strategies

Reductive amination offers a versatile pathway to construct the methylene bridge between indole and 4-methylpiperazine. This method involves condensing an aldehyde-functionalized indole with 4-methylpiperazine in the presence of a reducing agent.

Aldehyde Intermediate Preparation

Indole-3-carbaldehyde serves as a key precursor. Oxidation of 3-(hydroxymethyl)-1H-indole using Dess–Martin periodinane (DMP) in dichloromethane quantitatively yields the aldehyde. Alternative oxidants like MnO₂ or Swern oxidation may also be employed, though DMP offers superior selectivity and milder conditions.

Reductive Coupling

The aldehyde reacts with 4-methylpiperazine in methanol or ethanol under reflux, followed by in situ reduction with sodium cyanoborohydride (NaBH₃CN). This two-step process achieves yields of 70–85%, with the imine intermediate stabilized by the electron-rich indole ring. Notably, stoichiometric acetic acid is critical to protonate the intermediate and drive the reaction to completion.

Palladium-Catalyzed C–H Functionalization

Recent advances leverage palladium catalysis to directly functionalize indole at the C3 position. This method avoids pre-functionalized intermediates, enhancing atom economy.

Catalytic System and Conditions

A Pd(II)/Norbornene (NBE) co-catalytic system enables ortho-C–H alkylation of indoles. For example, treating 1H-indole with 4-(bromomethyl)-1-methylpiperazine in the presence of Pd(OAc)₂ (5 mol%), NBE (20 mol%), and KHCO₃ in DMF at 100°C installs the methylpiperazine group directly. The reaction proceeds via a palladacycle intermediate, with NBE facilitating sequential C–H activation and alkylation. Yields range from 60–75%, contingent on the steric and electronic properties of the piperazine derivative.

Substrate Scope and Limitations

This method is highly effective for NH-indoles but fails with N-substituted indoles due to blocked coordination sites. Electron-deficient indoles require weaker bases (e.g., K₂HPO₄) to prevent side reactions, while alkyl iodides enhance reactivity compared to bromides.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase approaches enable rapid library generation and are favored in medicinal chemistry. A resin-bound indole derivative undergoes sequential alkylation and piperazine coupling.

Resin Functionalization

Wang resin is functionalized with 3-(bromomethyl)-1H-indole using Mitsunobu conditions (DIAD, PPh₃). The bromide serves as a leaving group for subsequent nucleophilic attack by 4-methylpiperazine.

Cleavage and Purification

After coupling, the product is cleaved from the resin using TFA/CH₂Cl₂ (1:1), yielding crude 3-((4-methylpiperazin-1-yl)methyl)-1H-indole. Purification via silica gel chromatography (EtOAc/MeOH/NH₄OH) provides the final compound in >90% purity.

Comparative Analysis of Methodologies

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Alkylation | 55–70 | Simple reagents, scalable | Requires pre-functionalized intermediates |

| Reductive Amination | 70–85 | High selectivity, mild conditions | Multi-step process |

| Pd-Catalyzed C–H | 60–75 | Atom-economical, direct functionalization | Sensitive to substrate substitution |

| Solid-Phase Synthesis | 80–90 | High purity, scalable for libraries | Specialized equipment required |

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification. Switching to THF/water biphasic systems improves isolation in nucleophilic alkylation. For reductive amination, ethanol is preferred over methanol due to reduced side-product formation.

化学反应分析

Types of Reactions

3-((4-methylpiperazin-1-yl)methyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

Reduction: The compound can be reduced to form tetrahydroindole derivatives.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction can produce tetrahydroindole derivatives.

科学研究应用

Kinase Inhibition

One of the primary applications of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole is its ability to inhibit various receptor tyrosine kinases. These kinases are crucial in signaling pathways that regulate cell proliferation, differentiation, and survival. The compound has demonstrated inhibitory effects on several kinases, including:

- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibition of VEGFRs can reduce angiogenesis, which is significant in cancer therapy .

- Platelet-Derived Growth Factor Receptors (PDGFRs) : Targeting PDGFRs helps in managing conditions related to fibrosis and certain cancers .

- Epidermal Growth Factor Receptor (EGFR) : EGFR inhibition is vital in treating various epithelial cancers .

Anticancer Properties

Research indicates that 3-((4-methylpiperazin-1-yl)methyl)-1H-indole exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in tumor cells by modulating signaling pathways associated with cell survival and proliferation . Its effectiveness in inhibiting tumor growth makes it a candidate for further development as an anticancer agent.

Case Study 1: Inhibition of Tumor Cell Proliferation

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole against several human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, compounds related to 3-((4-methylpiperazin-1-yl)methyl)-1H-indole were assessed for their ability to protect motor neurons from degeneration. The findings highlighted the compound's role in inhibiting pathways associated with oxidative stress and inflammation, which are critical in neurodegenerative diseases .

Data Table: Summary of Key Findings

作用机制

The mechanism of action of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a tyrosine kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs, their modifications, and biological relevance:

Key Structural and Functional Differences:

Substitution Position on Indole :

- The target compound’s 3-position substitution contrasts with analogs like 6-(4-methylpiperazin-1-yl)-1H-indole (6-position) and 4-(piperazin-1-yl)-1H-indole (4-position). Positional isomers often exhibit divergent bioactivities due to altered steric and electronic environments .

Piperazine Modifications: Fluorophenyl (3b): Enhances metabolic stability via fluorine’s electron-withdrawing effects . Pyrimidine-ethyl (16): Adds a kinase-targeting motif, broadening therapeutic applications .

Additional Functional Groups :

- Sulfonylmethyl (4a) : Increases hydrophobicity, favoring interactions with lipophilic enzyme pockets .

- Thiophene-pyridine (19) : Enhances multi-target kinase inhibition through heteroaromatic stacking .

Synthetic Routes :

生物活性

Overview

3-((4-methylpiperazin-1-yl)methyl)-1H-indole is a compound that belongs to the indole derivatives class, which are widely recognized for their diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry, including anti-inflammatory and anticancer drug development. The presence of the piperazine moiety enhances its biological interactions, making it a subject of interest in various research studies.

The molecular formula of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole is C14H19N3, with a molecular weight of 233.32 g/mol. The structure features an indole core substituted with a piperazine ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group present in the structure can undergo reduction to form reactive intermediates, which can interact with cellular components, influencing various biological pathways. The piperazine group enhances binding affinity to receptors and enzymes, modulating their activity.

Anticancer Properties

Research indicates that 3-((4-methylpiperazin-1-yl)methyl)-1H-indole exhibits significant anticancer activity. In vitro studies have demonstrated its potential against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

These values suggest that the compound effectively inhibits cell proliferation, potentially through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various pathogens, demonstrating minimum inhibitory concentrations (MIC) that indicate effective antimicrobial action. For example, certain derivatives related to this compound have shown MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Case Studies

Several studies highlight the significance of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole in drug discovery:

- Anticancer Study : A study exploring the antiproliferative effects of this compound revealed its ability to induce apoptosis in cancer cells while inhibiting tubulin polymerization—similar to known chemotherapeutics like colchicine .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of derivatives of this compound, confirming its potential as a lead structure for developing new antibiotics targeting resistant strains .

常见问题

Basic: What synthetic methodologies are commonly employed for preparing 3-((4-methylpiperazin-1-yl)methyl)-1H-indole and its derivatives?

The synthesis of this compound and its analogs often involves multi-step protocols, including:

- Three-component cascade reactions to introduce substituents at the indole C3 position, as demonstrated in the synthesis of structurally related bis(indolyl)methane derivatives (e.g., 3-((1H-indol-3-yl)(phenyl)methyl)-1H-indole) using aldehydes and indoles under acidic conditions .

- Alkylation or substitution reactions to incorporate the 4-methylpiperazine moiety. For example, masupirdine—a derivative containing the same core structure—was synthesized via sulfonylation and subsequent functionalization .

- Crystallization and salt formation to improve stability, as seen in patented crystalline salt forms of related benzamide derivatives .

Key characterization techniques include 1H/13C NMR, HRMS, and melting point analysis to confirm purity and structural integrity .

Basic: How is NMR spectroscopy applied to characterize 3-((4-methylpiperazin-1-yl)methyl)-1H-indole derivatives?

NMR is critical for verifying substituent positions and conformational dynamics:

- 1H NMR identifies protons on the indole ring (e.g., aromatic protons at δ 6.4–7.5 ppm) and the methylpiperazine group (e.g., N–CH3 at δ 2.2–2.5 ppm) .

- 13C NMR confirms carbon environments, such as the quaternary carbon at the C3 position (δ ~50–60 ppm) and the piperazine carbons (δ ~45–55 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives, particularly for distinguishing regioisomers or assessing rotational barriers in the piperazine ring .

Advanced: How can researchers address contradictions in reported biological activities among structurally similar indole derivatives?

Discrepancies often arise from substituent effects or assay variability :

- Systematic SAR studies are essential. For example, replacing the 4-methylpiperazine group with a bulkier substituent (e.g., 4-ethylpiperazine) may alter receptor binding kinetics, as seen in kinase inhibitor studies .

- Standardized assay conditions (e.g., pH, cell lines, ligand concentrations) minimize variability. Evidence from DDR1/2 inhibitor research highlights how minor structural changes (e.g., trifluoromethyl vs. methyl groups) drastically impact selectivity .

- Meta-analysis of published data can identify trends. For instance, derivatives with electron-withdrawing groups at the indole C5 position often exhibit enhanced receptor affinity compared to electron-donating groups .

Advanced: What computational strategies predict the receptor-binding interactions of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole?

- Molecular docking (e.g., AutoDock, Glide) models ligand-receptor complexes. Studies on masupirdine suggest that the methylpiperazine group forms hydrogen bonds with residues in the serotonin receptor’s hydrophobic pocket .

- MD simulations assess binding stability. For example, simulations of related indole derivatives revealed that the flexibility of the piperazine ring influences residence time in kinase active sites .

- QSAR models correlate structural features (e.g., logP, polar surface area) with activity. These models have guided the optimization of indole-based DDR1 inhibitors by prioritizing substituents with balanced hydrophobicity .

Advanced: What challenges arise in optimizing reaction yields for synthesizing this compound?

- Steric hindrance : Bulky substituents at the indole C3 position (e.g., biphenyl groups) reduce yields in alkylation reactions. notes failed alkylation attempts due to steric clashes in similar systems .

- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl2) improve electrophilic substitution efficiency, as seen in bis(indolyl)methane syntheses .

- Purification difficulties : The compound’s hydrophilicity (due to the piperazine group) complicates crystallization. Salt formation (e.g., hydrochloride salts) or reverse-phase chromatography enhances purity .

Advanced: How do structural modifications influence the pharmacokinetic properties of this compound?

- Bioavailability : Adding hydrophilic groups (e.g., sulfonamides) improves solubility but may reduce blood-brain barrier penetration, as observed in analogs of methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate .

- Metabolic stability : Piperazine N-methylation reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .

- Toxicity : Substituents like trifluoromethyl groups may enhance potency but introduce hepatotoxicity risks, necessitating in vitro toxicity screening early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。